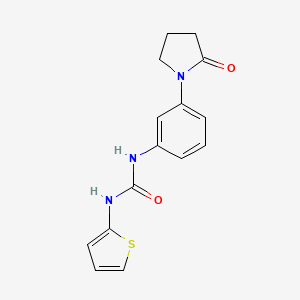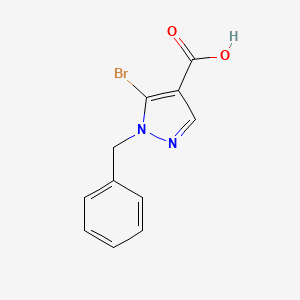
1-benzyl-5-bromo-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5-bromo-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C11H9BrN2O2 and a molecular weight of 281.11 g/mol . This compound is characterized by a pyrazole ring substituted with a benzyl group at the 1-position, a bromine atom at the 5-position, and a carboxylic acid group at the 4-position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-bromo-1H-pyrazole-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzyl-5-bromo-1H-pyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group at the 4-position . Another method involves the bromination of 1-benzyl-1H-pyrazole-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-5-bromo-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
- Substituted pyrazole derivatives
- Reduced alcohol derivatives
- Biaryl compounds from coupling reactions
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5-bromo-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-benzyl-5-bromo-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-5-bromo-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-Benzyl-1H-pyrazole-4-carboxylic acid: Lacks the bromine atom at the 5-position, which may affect its reactivity and biological activity.
5-Bromo-1H-pyrazole-4-carboxylic acid: Lacks the benzyl group at the 1-position, which may influence its solubility and interaction with molecular targets.
1-Benzyl-5-chloro-1H-pyrazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Eigenschaften
IUPAC Name |
1-benzyl-5-bromopyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-10-9(11(15)16)6-13-14(10)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTGGLGFFRNEBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrrol-2-yl)methanone](/img/structure/B2722503.png)

![3-Fluorosulfonyloxy-5-[methyl(oxolan-2-ylmethyl)carbamoyl]pyridine](/img/structure/B2722508.png)
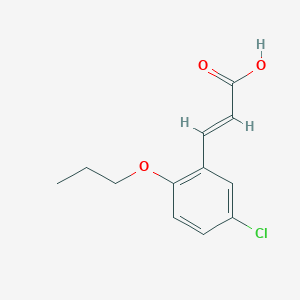
![(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino]({[4-(2-methylpropyl)phenyl]methylidene})amine hydrobromide](/img/structure/B2722511.png)
![3-Bromo-5-methoxybenzo[b]selenophene-2-carboxylic acid](/img/structure/B2722512.png)
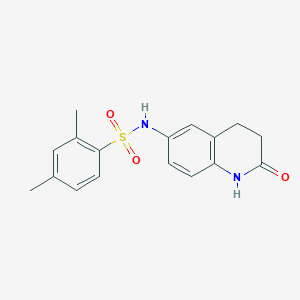
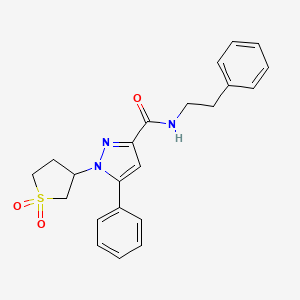
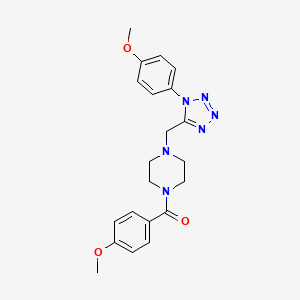
![N-(3-fluorophenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2722517.png)
![2-(4-chlorophenyl)-5-isopropyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2722521.png)
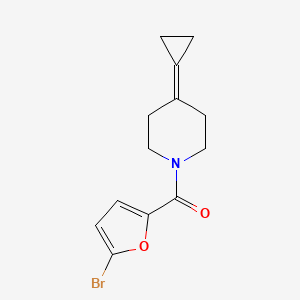
![3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic Acid](/img/structure/B2722524.png)
